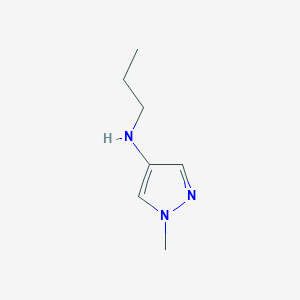
1-methyl-N-propyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-propyl-1H-pyrazol-4-amin ist eine organische Verbindung, die zur Pyrazol-Familie gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese Verbindung ist bekannt für ihre Anwendungen in der organischen Synthese und der medizinischen Chemie aufgrund ihrer einzigartigen strukturellen Eigenschaften.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
1-Methyl-N-propyl-1H-pyrazol-4-amin kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 1-Methyl-3-Nitropyrazol mit Propylamin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und einen Katalysator, um den Prozess zu erleichtern. Das Gemisch wird auf eine bestimmte Temperatur erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsmethoden
In industrieller Umgebung beinhaltet die Produktion von 1-Methyl-N-propyl-1H-pyrazol-4-amin großvolumige Reaktoren und optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Destillation und Kristallisation umfassen, um die Verbindung zu isolieren und zu reinigen. Es werden auch Sicherheitsmaßnahmen ergriffen, um die Reaktanten und Produkte sicher zu handhaben .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-N-propyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of 1-methyl-3-nitropyrazole with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound. Safety measures are also implemented to handle the reactants and products safely .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Methyl-N-propyl-1H-pyrazol-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in saurem Medium.
Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.
Substitution: Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Oxide.
Reduktion: Bildung reduzierter Amin-Derivate.
Substitution: Bildung halogenierter Pyrazol-Derivate.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-propyl-1H-pyrazol-4-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und antifungizider Eigenschaften.
Medizin: Wird auf sein Potenzial als pharmazeutisches Zwischenprodukt in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Synthese von Farbstoffen, Agrochemikalien und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkungsmechanismus von 1-Methyl-N-propyl-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung zellulärer Signalwege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Methyl-1H-pyrazol-4-amin
- 4-Amino-1-methylpyrazol
- 1-Methyl-4-nitropyrazol
Einzigartigkeit
1-Methyl-N-propyl-1H-pyrazol-4-amin zeichnet sich durch seine einzigartige Propylgruppe aus, die seine Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu anderen ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für bestimmte Anwendungen macht .
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1-methyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-4-8-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
AEIHLWSHOGQWEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CN(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)

![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
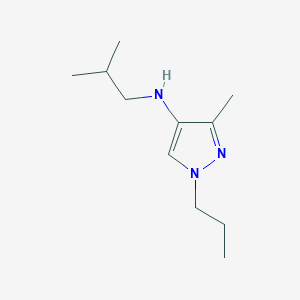
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)
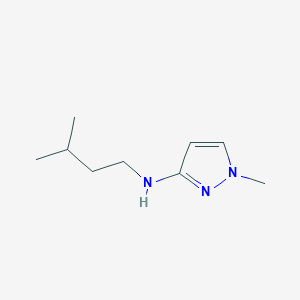
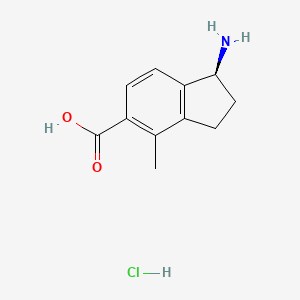
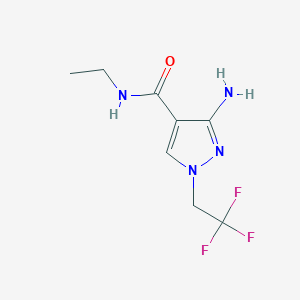
![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
